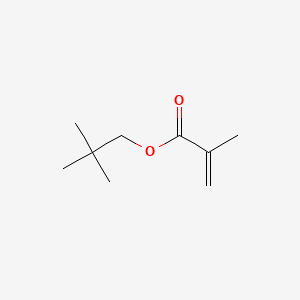
(4-Carbamoylphenyl) diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Carbamoylphenyl) diethyl phosphate is an organophosphorus compound with the molecular formula C11H16NO5P and a molecular weight of 273.22 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of (4-Carbamoylphenyl) diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 4-aminobenzamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
(4-Carbamoylphenyl) diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form diethyl phosphate and 4-carbamoylphenol.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions where the diethyl phosphate group can be replaced by other nucleophiles.
Common reagents used in these reactions include water, hydrogen peroxide, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Carbamoylphenyl) diethyl phosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Carbamoylphenyl) diethyl phosphate involves its interaction with enzymes and proteins. The compound can inhibit enzymes by phosphorylating serine residues in their active sites, leading to the formation of a stable phosphorylated enzyme complex . This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
(4-Carbamoylphenyl) diethyl phosphate is similar to other organophosphorus compounds such as paraoxon and diethyl 4-nitrophenyl phosphate. it is unique in its specific structure and the presence of the carbamoylphenyl group, which imparts distinct chemical and biological properties . Similar compounds include:
Paraoxon: An organophosphate pesticide with similar inhibitory effects on enzymes.
Diethyl 4-nitrophenyl phosphate: Another organophosphate compound used in various chemical applications.
These compounds share common features but differ in their specific chemical structures and applications.
Propriétés
Numéro CAS |
6376-03-0 |
|---|---|
Formule moléculaire |
C11H16NO5P |
Poids moléculaire |
273.22 g/mol |
Nom IUPAC |
(4-carbamoylphenyl) diethyl phosphate |
InChI |
InChI=1S/C11H16NO5P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H2,12,13) |
Clé InChI |
LDKWKEIBJOYJFR-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C(=O)N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C(=O)N |
Key on ui other cas no. |
6376-03-0 |
Synonymes |
O,O-DECPP O,O-diethyl O-(4-carbamoylphenyl)phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-7,9-Dibromo-N-[3-[2,6-dibromo-4-[2-[[(6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1221743.png)



![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)








